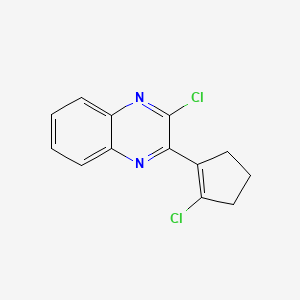
2-Chloro-3-(2-chlorocyclopent-1-en-1-yl)quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-(2-chlorocyclopent-1-en-1-yl)quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoxaline core substituted with a 2-chlorocyclopent-1-en-1-yl group, making it a unique and interesting molecule for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(2-chlorocyclopent-1-en-1-yl)quinoxaline typically involves the reaction of quinoxaline derivatives with chlorinated cyclopentene compounds. One common method includes the use of 2-chloroquinoxaline and 2-chlorocyclopent-1-ene under specific reaction conditions, such as the presence of a base and a suitable solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production more sustainable.
化学反応の分析
Types of Reactions
2-Chloro-3-(2-chlorocyclopent-1-en-1-yl)quinoxaline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully reduced quinoxaline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines, oxidized quinoxaline derivatives, and reduced quinoxaline compounds, each with distinct chemical and biological properties.
科学的研究の応用
2-Chloro-3-(2-chlorocyclopent-1-en-1-yl)quinoxaline has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of 2-Chloro-3-(2-chlorocyclopent-1-en-1-yl)quinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Chloroquinoxaline: A simpler quinoxaline derivative with one chlorine substituent.
3-(2-Chlorocyclopent-1-en-1-yl)quinoxaline: A similar compound without the second chlorine atom.
2-Methyl-3-(2-chlorocyclopent-1-en-1-yl)quinoxaline: A derivative with a methyl group instead of a chlorine atom at the 2-position.
Uniqueness
2-Chloro-3-(2-chlorocyclopent-1-en-1-yl)quinoxaline is unique due to the presence of both chlorine atoms and the cyclopentene ring, which confer distinct chemical and biological properties. Its dual chlorine substitution enhances its reactivity and potential for further functionalization, making it a valuable compound for research and industrial applications.
特性
分子式 |
C13H10Cl2N2 |
|---|---|
分子量 |
265.13 g/mol |
IUPAC名 |
2-chloro-3-(2-chlorocyclopenten-1-yl)quinoxaline |
InChI |
InChI=1S/C13H10Cl2N2/c14-9-5-3-4-8(9)12-13(15)17-11-7-2-1-6-10(11)16-12/h1-2,6-7H,3-5H2 |
InChIキー |
KQMISGHWRANYLG-UHFFFAOYSA-N |
正規SMILES |
C1CC(=C(C1)Cl)C2=NC3=CC=CC=C3N=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


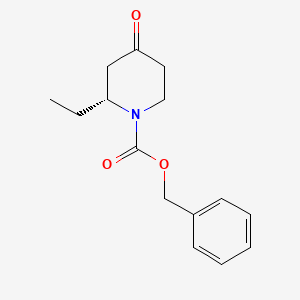
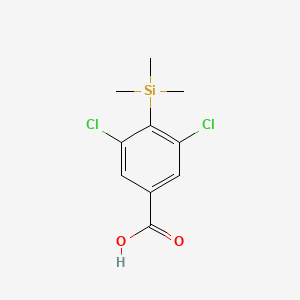



![7,8-dimethoxy-1,2,5,6-tetrahydrobenzo[f]quinolin-3(4H)-one](/img/structure/B11854716.png)
![1-Cycloheptyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11854717.png)
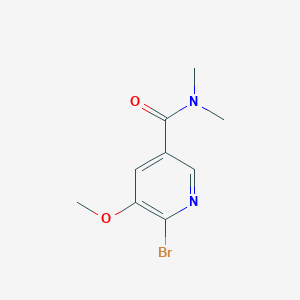

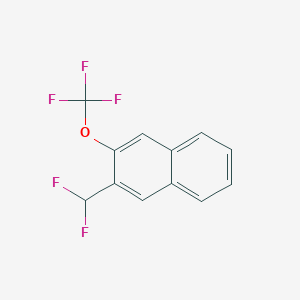
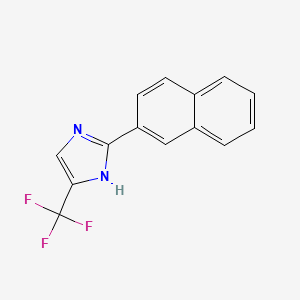
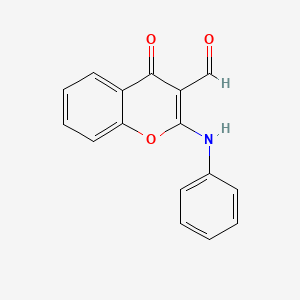
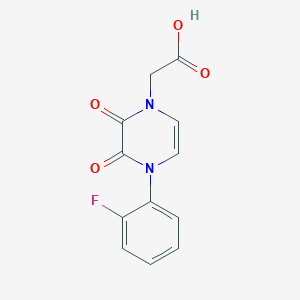
![ethyl 2-[2-methoxy-6-[(Z)-methoxyiminomethyl]phenoxy]acetate](/img/structure/B11854786.png)
